molecular formula C26H20O4 B12462455 5-{[(4-Methylphenyl)carbonyl]oxy}naphthalen-1-yl 3-methylbenzoate

5-{[(4-Methylphenyl)carbonyl]oxy}naphthalen-1-yl 3-methylbenzoate

Cat. No.: B12462455
M. Wt: 396.4 g/mol
InChI Key: GSSFYGZXUZYXJX-UHFFFAOYSA-N
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Description

5-(3-methylbenzoyloxy)naphthalen-1-yl 4-methylbenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a naphthalene ring system substituted with a 3-methylbenzoyloxy group and a 4-methylbenzoate group. Aromatic esters are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylbenzoyloxy)naphthalen-1-yl 4-methylbenzoate typically involves esterification reactions. One common method is the reaction of 5-hydroxy-1-naphthoic acid with 3-methylbenzoyl chloride and 4-methylbenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylbenzoyloxy)naphthalen-1-yl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 5-(3-methylbenzoyloxy)naphthalen-1-yl 4-methylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

5-(3-methylbenzoyloxy)naphthalen-1-yl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 5-(3-methylbenzoyloxy)naphthalen-1-yl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylbenzoyloxy)naphthalen-1-yl 3-methylbenzoate
  • 5-(3-methylbenzoyloxy)naphthalen-1-yl 2-methylbenzoate
  • 5-(3-methylbenzoyloxy)naphthalen-1-yl 4-chlorobenzoate

Uniqueness

5-(3-methylbenzoyloxy)naphthalen-1-yl 4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and properties are required.

Properties

Molecular Formula

C26H20O4

Molecular Weight

396.4 g/mol

IUPAC Name

[5-(4-methylbenzoyl)oxynaphthalen-1-yl] 3-methylbenzoate

InChI

InChI=1S/C26H20O4/c1-17-12-14-19(15-13-17)25(27)29-23-10-4-9-22-21(23)8-5-11-24(22)30-26(28)20-7-3-6-18(2)16-20/h3-16H,1-2H3

InChI Key

GSSFYGZXUZYXJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C=CC=C3OC(=O)C4=CC=CC(=C4)C

Origin of Product

United States

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